N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-pyrazol-1-yl)picolinamide
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Overview
Description
The compound contains a 1H-benzo[d]imidazole unit, which is a heterocyclic compound consisting of fused benzene and imidazole rings . It also contains a 1H-pyrazole unit, which is a three carbon compound with two adjacent nitrogen atoms .
Synthesis Analysis
While the specific synthesis route for this compound is not available, compounds with similar structures are often synthesized through condensation reactions or substitution reactions .Molecular Structure Analysis
The 1H-benzo[d]imidazole unit is a planar, aromatic, and heterocyclic system. It has a five-membered ring with two nitrogen atoms. The 1H-pyrazole unit is also a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis
Compounds containing these units can participate in a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. Generally, compounds containing 1H-benzo[d]imidazole and 1H-pyrazole units are stable and have good solubility in polar solvents .Scientific Research Applications
Corrosion Inhibitors
Yadav et al. (2016) explored the use of synthesized benzimidazole derivatives as corrosion inhibitors for N80 steel in hydrochloric acid. They conducted electrochemical, thermodynamic, and quantum chemical studies, demonstrating the inhibitors' effectiveness in protecting steel surfaces from corrosion, which suggests potential applications for N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-pyrazol-1-yl)picolinamide in materials science and engineering (Yadav et al., 2016).
Biological Evaluation
Pillai et al. (2019) reported on the synthesis, spectroscopic characterization, and biological evaluation of Schiff bases containing 1,2,4-triazole and pyrazole rings. Their study included antioxidant and α-glucosidase inhibitory activities assessments, suggesting that compounds with pyrazole components can serve as potent antioxidant agents and enzyme inhibitors. This highlights the potential biomedical research applications of compounds like this compound (Pillai et al., 2019).
Organic Synthesis and Material Science
Research by Board et al. (2009) on the synthesis of substituted imidazo[1,5-a]pyrazines via metalation strategies showcases the potential of this compound in organic synthesis, particularly in creating functionalized derivatives for material science applications (Board et al., 2009).
Eco-Friendly Insecticidal Activity
Ghareeb et al. (2021) synthesized nitrogen heterocycles derived from quinoline scaffolds, including benzimidazole derivatives, and assessed their insecticidal activity. This indicates the potential of benzimidazole and pyrazole derivatives for developing eco-friendly pesticides (Ghareeb et al., 2021).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various proteins and enzymes in the body .
Mode of Action
It is known that imidazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating protein function .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-4-pyrazol-1-ylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O/c24-17(15-10-12(6-8-18-15)23-9-3-7-20-23)19-11-16-21-13-4-1-2-5-14(13)22-16/h1-10H,11H2,(H,19,24)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKFWCSLNIJFPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=NC=CC(=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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